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molecular formula C12H13N3O B8610165 (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

(S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

Cat. No. B8610165
M. Wt: 215.25 g/mol
InChI Key: SWRKTKBVJYIDTG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04628057

Procedure details

(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (2.47 g) is dissolved in ethanol (350 ml) and thereto are added acetic acid (0.02 ml) and 10% Pd-C (1.0 g). The mixture is subjected to catalytic reduction under atmospheric pressure. After the reaction, the catalyst is removed by filtration and washed with ethanol. The filtrate and the washing liquid are combined and distilled to remove the solvent. The residue is crystallized from ether to give the title compound (1.21 g, 79%), m.p. 212°-216° C.
Name
(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:23]([C:24]([NH2:26])=[O:25])[CH2:22][C:21]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.C(O)(=O)C>C(O)C.[Pd]>[CH2:12]1[C:13]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH2:22][CH:23]([C:24]([NH2:26])=[O:25])[NH:11]1

Inputs

Step One
Name
(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide
Quantity
2.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2CC1C(=O)N
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
WASH
Type
WASH
Details
washed with ethanol
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04628057

Procedure details

(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (2.47 g) is dissolved in ethanol (350 ml) and thereto are added acetic acid (0.02 ml) and 10% Pd-C (1.0 g). The mixture is subjected to catalytic reduction under atmospheric pressure. After the reaction, the catalyst is removed by filtration and washed with ethanol. The filtrate and the washing liquid are combined and distilled to remove the solvent. The residue is crystallized from ether to give the title compound (1.21 g, 79%), m.p. 212°-216° C.
Name
(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:23]([C:24]([NH2:26])=[O:25])[CH2:22][C:21]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.C(O)(=O)C>C(O)C.[Pd]>[CH2:12]1[C:13]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH2:22][CH:23]([C:24]([NH2:26])=[O:25])[NH:11]1

Inputs

Step One
Name
(3RS)-2-Benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide
Quantity
2.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2CC1C(=O)N
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
WASH
Type
WASH
Details
washed with ethanol
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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